1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride
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Overview
Description
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a nitroimidazole core, which is a common structural motif in various biologically active molecules. The presence of the chloroethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride typically involves the alkylation of 2-methyl-5-nitroimidazole with 2-chloroethanol in the presence of a strong acid such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Reduction: Catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride (LiAlH4) are typical methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, though these reactions are less frequent.
Major Products Formed:
Substitution Reactions: Products include substituted imidazoles with various functional groups replacing the chloroethyl moiety.
Reduction Reactions: The primary product is 1-(2-aminoethyl)-2-methyl-5-nitro-1H-imidazole.
Oxidation Reactions: Potential products include imidazole derivatives with oxidized side chains.
Scientific Research Applications
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antiparasitic properties due to the nitroimidazole core.
Medicine: Investigated for its potential use in cancer therapy as an alkylating agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride involves the alkylation of DNA and proteins. The chloroethyl group forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy. The nitro group can also undergo bioreduction in hypoxic conditions, enhancing its cytotoxicity in tumor cells.
Comparison with Similar Compounds
2-Chloroethanol: A simpler compound with similar reactivity but lacking the nitroimidazole core.
1-(2-Chloroethyl)pyrrolidine hydrochloride: Shares the chloroethyl group but has a different heterocyclic core.
1-(2-Chloroethyl)azepane hydrochloride: Another chloroethyl-containing compound with a different ring structure.
Uniqueness: 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride is unique due to its combination of the nitroimidazole core and the chloroethyl group
Properties
IUPAC Name |
1-(2-chloroethyl)-2-methyl-5-nitroimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2.ClH/c1-5-8-4-6(10(11)12)9(5)3-2-7;/h4H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKAWHYACQAMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCl)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049762-81-3 |
Source
|
Record name | 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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